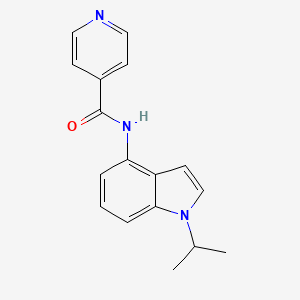

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide

Description

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide is a synthetic organic compound featuring an indole core substituted at the 1-position with an isopropyl group and at the 4-position with an isonicotinamide moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition, receptor modulation, and antimicrobial applications.

Properties

Molecular Formula |

C17H17N3O |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

N-(1-propan-2-ylindol-4-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C17H17N3O/c1-12(2)20-11-8-14-15(4-3-5-16(14)20)19-17(21)13-6-9-18-10-7-13/h3-12H,1-2H3,(H,19,21) |

InChI Key |

XPBBLQIDIDLPQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Coupling Reagent-Mediated Synthesis

The most widely applied method for synthesizing aromatic amides involves activating the carboxylic acid group of isonicotinic acid using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). In a representative procedure adapted from benzo[g]pyrido[2,1-b]quinazoline carboxamide syntheses, isonicotinic acid is combined with 1-isopropyl-1H-indol-4-amine in the presence of EDC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). The reaction typically proceeds at room temperature for 12–24 hours, yielding the target amide after purification via silica gel chromatography.

Optimization Considerations:

-

Solvent Selection : Polar aprotic solvents like DMF enhance reagent solubility but may require higher temperatures for activation. Non-polar solvents like DCM minimize side reactions but necessitate longer reaction times.

-

Catalytic Bases : Addition of 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) accelerates the reaction by neutralizing HCl byproducts generated during carbodiimide activation.

-

Yield Variability : Reported yields for structurally similar amides range from 33% to 90%, depending on steric hindrance and electronic effects of the amine component. For instance, bulky substituents like the isopropyl group on the indole nitrogen may reduce yields to 40–60% unless reaction times are extended.

Acyl Chloride Route

Direct Aminolysis of Isonicotinoyl Chloride

Acyl chlorides offer a direct pathway for amide formation, bypassing the need for coupling reagents. Isonicotinoyl chloride can be prepared by treating isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. Subsequent reaction with 1-isopropyl-1H-indol-4-amine in the presence of a base like pyridine or TEA yields the target compound. This method, though efficient, requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Key Advantages and Limitations:

-

Reaction Speed : Completion within 2–4 hours at 0–25°C, significantly faster than coupling reagent-based methods.

-

By-Product Management : Generates HCl gas, necessitating scavengers like molecular sieves or inert gas purging.

-

Substrate Sensitivity : Functional groups prone to nucleophilic attack (e.g., hydroxyl or primary amines) may require protection.

Microwave-Assisted Synthesis

Accelerated Amidation Under Microwave Irradiation

Microwave irradiation (MWI) has emerged as a green chemistry tool for reducing reaction times and improving yields. In a protocol analogous to 1,2,4-oxadiazole syntheses, a mixture of isonicotinic acid, 1-isopropyl-1H-indol-4-amine, and EDC/HOBt in DMF is subjected to MWI at 80–100°C for 10–20 minutes. This approach reduces typical reaction times from hours to minutes while maintaining yields comparable to conventional heating (50–70%).

Mechanistic Insights:

-

Dielectric Heating : MWI enhances molecular collisions, accelerating activation of the carboxylic acid and nucleophilic attack by the amine.

-

Solvent Effects : High-boiling solvents like DMF are ideal for MWI, preventing evaporation and ensuring homogeneous heating.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Key Observations :

-

Coupling Reagents : EDC/HOBt offers balance between yield and practicality but requires prolonged reaction times.

-

Acyl Chloride : Higher yields but involves hazardous SOCl₂ handling.

-

Microwave : Optimal for rapid synthesis, though specialized equipment is necessary.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via flash chromatography using ethyl acetate/hexane or methanol/DCM gradients. For example, N-(2-imidazol-1-ylethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide was isolated with 43% yield using silica gel and a methanol/DCM eluent.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide is characterized by its indole and isonicotinamide moieties, which contribute to its biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that compounds with indole structures often exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : It may interfere with key cellular signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and growth. This interference can lead to apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that related indole derivatives showed IC50 values indicating effective cytotoxicity against several cancer cell lines, suggesting that this compound could exhibit similar effects .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Inflammatory Marker Reduction : In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Neurological Disorders

Given the compound's ability to modulate inflammatory responses, there is potential for its application in neurodegenerative diseases where inflammation plays a critical role, such as Alzheimer's disease.

Metabolic Disorders

The compound's structural similarity to nicotinamide derivatives positions it as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is involved in NAD+ metabolism. This inhibition could have implications for metabolic disorders and cancer therapy .

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 2.04 | HT-29 (colon cancer) | PI3K/AKT/mTOR pathway inhibition |

| Compound B | 0.85 | MDA-MB-231 (breast cancer) | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(1-isopropyl-1H-indol-4-yl)isonicotinamide and two related compounds:

Functional Group Analysis

- Isonicotinamide vs. Acetamide-Isoindolone (Compound ): The isonicotinamide group in the target compound provides a planar pyridine ring, enabling π-π interactions and hydrogen bonding via the carboxamide. In contrast, Compound features an acetamide bridge to an isoindolone, introducing a bicyclic ketone structure.

- Isonicotinamide vs. Sulfonamide-Imidazole (Compound ): Compound replaces the isonicotinamide with a sulfonamide-linked imidazole, a functional group common in enzyme inhibitors (e.g., carbonic anhydrase). The imidazole ring adds basicity and metal-coordination capacity, diverging from the target compound’s electronic profile.

Substituent Effects

- Conversely, Compound uses a smaller 1-methyl group, which may increase conformational flexibility.

Indole Substitution Position :

The 4-position substitution in the target compound and Compound contrasts with the 5-position substitution in Compound . Positional differences can dramatically alter bioactivity; for example, 4-substituted indoles often target kinases, while 5-substituted analogs may favor serotonin receptor binding.

Implications for Bioactivity

While experimental data for the target compound is unavailable, structural comparisons suggest:

- Kinase Inhibition Potential: The isonicotinamide group aligns with kinase inhibitor pharmacophores (e.g., ATP-competitive binding), whereas Compound ’s sulfonamide-imidazole may favor protease or enzyme inhibition.

- Solubility and Permeability : The target compound’s lower molecular weight (~279 vs. ~360 g/mol in analogs) and polar isonicotinamide may improve aqueous solubility compared to bulkier analogs.

Methodological Considerations

Structural determinations for such compounds often rely on X-ray crystallography using programs like SHELX . The robustness of SHELXL for small-molecule refinement and SHELXS for structure solution underscores the reliability of crystallographic data for these analogs .

Biological Activity

N-(1-isopropyl-1H-indol-4-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound primarily interacts with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. This process plays a crucial role in various metabolic pathways, including detoxification and the regulation of NAD+ levels, which are vital for cellular metabolism and energy production .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. The indole moiety is essential for its interaction with NNMT, while modifications to the isonicotinamide part can enhance its inhibitory potency. For instance, studies have shown that altering the substituents on the indole ring can significantly affect the compound's IC50 values against NNMT .

Inhibition Potency

Recent research indicates that compounds structurally related to this compound exhibit varying degrees of inhibition against NNMT. For example, derivatives with specific substitutions have been reported with IC50 values ranging from low nanomolar to micromolar concentrations, highlighting the importance of precise structural modifications for optimized activity .

Study 1: NNMT Inhibition

In a study investigating various NNMT inhibitors, this compound was tested alongside other compounds. The results demonstrated that this compound effectively inhibited NNMT, contributing to reduced levels of methylated nicotinamide in cellular models. The study also emphasized the role of the indole structure in facilitating binding to the enzyme .

Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited significant cytotoxicity against HT-29 and MDA-MB-231 cells, suggesting potential applications in cancer therapy. The mechanism was linked to the modulation of cellular signaling pathways involving PI3K and AKT, which are critical for cell survival and proliferation .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.010 | NNMT |

| Bisubstrate Inhibitor A | 0.054 | NNMT |

| Bisubstrate Inhibitor B | 0.069 | NNMT |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 2.04 |

| This compound | MDA-MB-231 | 1.35 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1-isopropyl-1H-indol-4-yl)isonicotinamide, and how can its purity and structural integrity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting isonicotinoyl chloride with 1-isopropyl-1H-indol-4-amine in the presence of a base (e.g., triethylamine) under anhydrous conditions is a common approach . Post-synthesis, purity is assessed using HPLC (>95% purity threshold), while structural validation employs:

- 1H/13C NMR : To confirm proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm, isopropyl CH3 at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., 307.36 g/mol).

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s biological activity in cancer research?

- Methodological Answer :

- Apoptosis Assays : Use Annexin V/PI staining in prostate cancer (PC-3) or other cell lines, with TPIN derivatives showing IC50 values <10 µM .

- Protein Expression Profiling : Western blotting to quantify F-actin, paxillin, and Akt-mTOR pathway proteins (e.g., 50% reduction in p-Akt at 5 µM treatment) .

- Cell Proliferation : MTT assays over 72 hours, with dose-response curves to calculate IC50 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Methodological Answer :

- Substituent Variation : Modify the indole (e.g., halogenation at position 5) or isopropyl groups to enhance steric bulk, as seen in tetrazole derivatives with 100-fold selectivity for xanthine oxidase (Ki = 0.8 nM) .

- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. For example, RAF inhibitors with trifluoromethyl substitutions show >90% inhibition at 1 µM .

- Data Table :

| Derivative | Modification | Target (IC50) | Selectivity Index |

|---|---|---|---|

| TPIN | Tetrazole | Akt-mTOR (5 µM) | 10x vs. PI3K |

| RAFi-01 | CF3 group | RAF (0.2 µM) | 50x vs. MEK |

Q. How should researchers resolve contradictions in reported mechanisms of action (e.g., Akt-mTOR vs. RAF inhibition)?

- Methodological Answer :

- Pathway Cross-Talk Analysis : Use siRNA knockdown of Akt or RAF in parallel experiments. For instance, TPIN’s anti-proliferative effects are abolished in Akt-silenced cells but persist in RAF-silenced models, confirming pathway specificity .

- Orthogonal Assays : Combine phospho-specific flow cytometry (for Akt-mTOR) and kinase activity assays (for RAF) to dissect dual-target effects .

Q. What computational strategies predict binding interactions of this compound with targets like xanthine oxidase or RAF kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with xanthine oxidase (PDB: 1N5X), identifying hydrogen bonds with Arg880 and hydrophobic contacts with Phe914 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the isonicotinamide-RAF complex (RMSD <2 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.